2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid
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Overview
Description
2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound with the molecular formula C₇H₃Br₂N₃O₂ and a molecular weight of 320.93 g/mol . This compound is characterized by the presence of both bromine and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the bromination of imidazo[1,5-a]pyrimidine derivatives. One common method includes the reaction of imidazo[1,5-a]pyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state such as a carboxylate ion.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo-pyridine core but differ in their substitution patterns and functional groups.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused benzimidazole ring and exhibit different chemical and biological properties.
Uniqueness: 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to the presence of two bromine atoms and a carboxylic acid group, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H3Br2N3O2 |
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Molecular Weight |
320.93 g/mol |
IUPAC Name |
2,4-dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C7H3Br2N3O2/c8-3-1-4(9)12-2-10-5(7(13)14)6(12)11-3/h1-2H,(H,13,14) |
InChI Key |
QCKLSDKUOSUHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=NC(=C2N=C1Br)C(=O)O)Br |
Origin of Product |
United States |
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